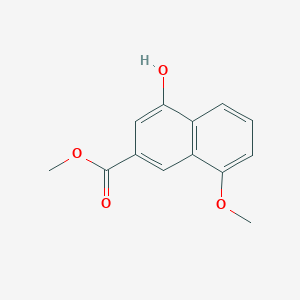![molecular formula C13H14N2 B13925723 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine is an organic compound with the molecular formula C12H12N2 It is characterized by a benzenamine structure substituted with a 6-methyl-3-pyridinylmethyl group
Métodos De Preparación
The synthesis of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and strong bases.
Aplicaciones Científicas De Investigación
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function .
Comparación Con Compuestos Similares
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be compared with other similar compounds such as:
Benzenamine, 3-methyl-: This compound has a similar structure but lacks the pyridinyl group, resulting in different chemical properties and reactivity.
Benzenamine, 3-chloro-4-[(6-methyl-3-pyridinyl)oxy]-: This compound has an additional chloro and oxy group, which can significantly alter its chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
4-[(6-methylpyridin-3-yl)methyl]aniline |
InChI |
InChI=1S/C13H14N2/c1-10-2-3-12(9-15-10)8-11-4-6-13(14)7-5-11/h2-7,9H,8,14H2,1H3 |
Clave InChI |
SNETYGQUFGMRIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


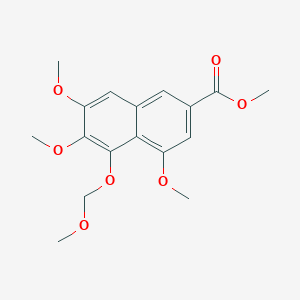
![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)

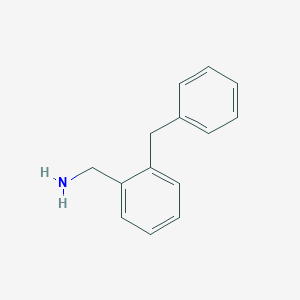
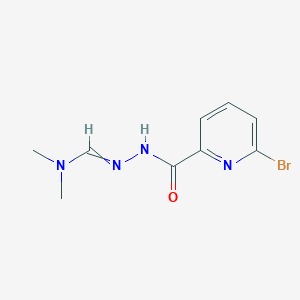

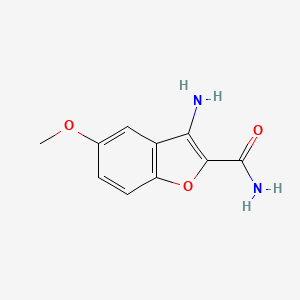
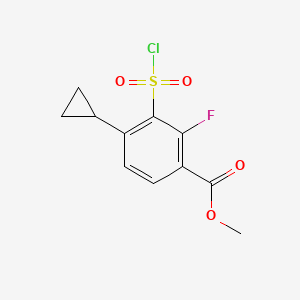
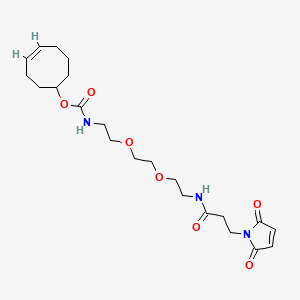
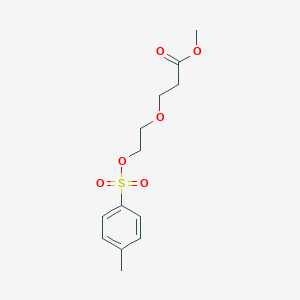
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)

